1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a phenylpropyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the pyrazole ring.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is often introduced through a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenylpropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typically employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while Suzuki-Miyaura coupling can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
1-(3-phenylpropyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the dioxaborolane group.
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the phenylpropyl and dioxaborolane groups, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and the development of novel compounds with unique properties.
Biological Activity
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring
- Substituents : A phenylpropyl group and a dioxaborolane moiety.
The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways such as PI3K/Akt.
- Case Study : In vitro studies have shown that derivatives of pyrazole can effectively reduce cell viability in various cancer cell lines including breast and prostate cancer cells .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Case Study : A study demonstrated that a related pyrazole compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), pyrazole derivatives showed a significant reduction in inflammatory response .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Disruption of cell wall synthesis | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of this class of compounds. For example:
Properties
IUPAC Name |
1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)16-13-20-21(14-16)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLUVQHPCWWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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